

Benchmarking 5-Nitro-2-(trifluoromethoxy)aniline against other building blocks.

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Compound of Interest

Compound Name: **5-Nitro-2-(trifluoromethoxy)aniline**

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An In-Depth Comparative Guide to the Synthetic Utility of **5-Nitro-2-(trifluoromethoxy)aniline**

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of success. The strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design, owing to their ability to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.^{[1][2][3]} Among the plethora of fluorinated building blocks, **5-Nitro-2-(trifluoromethoxy)aniline** has emerged as a particularly valuable scaffold.

This guide provides a comprehensive benchmark of **5-Nitro-2-(trifluoromethoxy)aniline** against other relevant building blocks. We will delve into its unique properties, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its strategic application.

Physicochemical Profile of 5-Nitro-2-(trifluoromethoxy)aniline

5-Nitro-2-(trifluoromethoxy)aniline is a substituted aniline bearing two key functional groups that dictate its reactivity and utility: a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃). The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring

towards electrophilic substitution but also serves as a versatile synthetic handle for further transformations, most notably reduction to an amine.[\[4\]](#) The trifluoromethoxy group is a lipophilic, metabolically stable moiety that can enhance the pharmacokinetic profile of a drug candidate.[\[2\]](#)

A summary of its key physicochemical properties is presented below:

| Property | Value |
|-------------------|--|
| IUPAC Name | 5-nitro-2-(trifluoromethoxy)aniline [5] [6] |
| CAS Number | 158579-82-9 [7] |
| Molecular Formula | C ₇ H ₅ F ₃ N ₂ O ₃ [6] [7] |
| Molecular Weight | 222.12 g/mol [6] [8] |
| Appearance | Solid [5] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg |
| Purity | Typically ≥98% [5] [6] |
| Storage | 4°C, protect from light |

Benchmarking Against Alternative Building Blocks

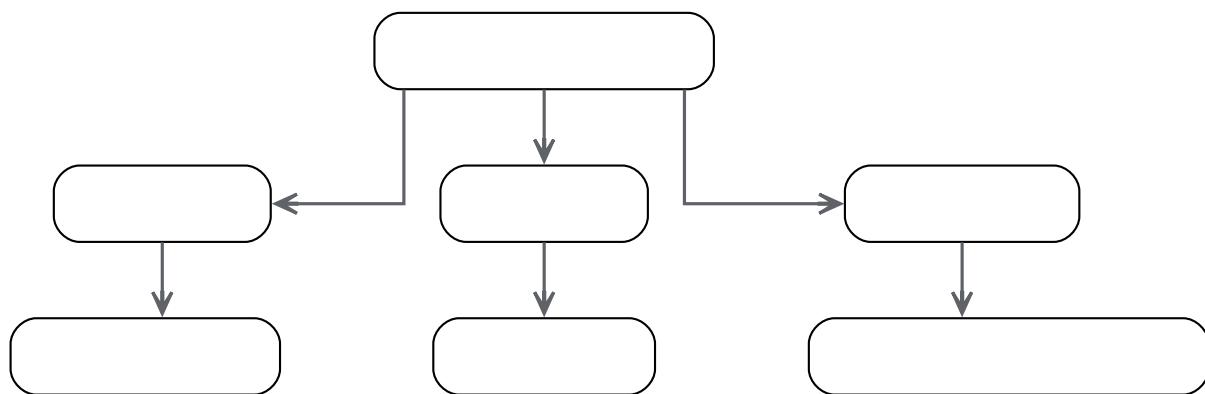
The true value of a building block is best understood in comparison to its alternatives. Here, we benchmark **5-Nitro-2-(trifluoromethoxy)aniline** against three other anilines to highlight its unique advantages.

| Building Block | 5-Nitro-2-(trifluoromethoxy)aniline | 5-Nitro-2-(trifluoromethyl)aniline | 5-Chloro-2-nitro-4-(trifluoromethyl)aniline |
|------------------|---|--|---|
| Structure | | | |
| CAS Number | 158579-82-9[7] | 393-49-7[9] | 35375-74-7[10] |
| Molecular Weight | 222.12 g/mol [6][8] | 206.12 g/mol [9] | 240.57 g/mol [10] |
| Key Features | -OCF ₃ group enhances lipophilicity and metabolic stability.[2] -NO ₂ group is a versatile synthetic handle.[4] | -CF ₃ group increases lipophilicity.[2] -NO ₂ for further functionalization. | -Multiple electron-withdrawing groups for unique reactivity. - CF ₃ for lipophilicity. |
| LogP | Not explicitly found, but -OCF ₃ is more lipophilic than -CF ₃ .[2] | 2.1958[9] | Not explicitly found. |
| Applications | Drug discovery, agrochemicals, materials science.[11] | Medicinal chemistry. [12] | Synthesis of complex molecules. |

The trifluoromethoxy group in **5-Nitro-2-(trifluoromethoxy)aniline** offers a distinct advantage over the trifluoromethyl group in its analog by providing greater metabolic stability and lipophilicity.[2]

Synthetic Utility and Experimental Protocols

The utility of **5-Nitro-2-(trifluoromethoxy)aniline** stems from the reactivity of its aniline and nitro functionalities. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the nitro group can be reduced to an amine, providing a route to diamino derivatives.

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Synthetic transformations of **5-Nitro-2-(trifluoromethoxy)aniline**.

Representative Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of **5-Nitro-2-(trifluoromethoxy)aniline** to an amine, a common and crucial transformation in the synthesis of pharmaceutical intermediates.

Materials:

- **5-Nitro-2-(trifluoromethoxy)aniline**
- Ethanol (EtOH)
- Water (H₂O)
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **5-Nitro-2-(trifluoromethoxy)aniline** (1.0 eq).
- Solvent Addition: Add a 4:1 mixture of ethanol and water.
- Reagent Addition: Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the mixture.
- Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
- Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired diamine.

Rationale for Experimental Choices:

- Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally high-yielding and tolerant of many functional groups.

- Ethanol/water solvent system is used to dissolve the starting material and facilitate the reaction.
- Celite filtration is an effective way to remove fine solid byproducts, such as iron oxides, from the reaction mixture.

Workflow for the reduction of **5-Nitro-2-(trifluoromethoxy)aniline**.

Spectroscopic Data

Characterization of the final product is a crucial step. While detailed spectra should be obtained from the supplier's Certificate of Analysis, a general guide to the expected spectroscopic data for **5-Nitro-2-(trifluoromethoxy)aniline** is provided below. For a general protocol on how to acquire such data, please refer to established spectroscopic guides.[13]

- ^1H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
- ^{13}C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms in the molecule.
- IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretches of the amine (around $3300\text{-}3500\text{ cm}^{-1}$), the N-O stretches of the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$), and the C-F stretches of the trifluoromethoxy group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.12 g/mol).

Safety and Handling

5-Nitro-2-(trifluoromethoxy)aniline is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[5][14] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]

Conclusion

5-Nitro-2-(trifluoromethoxy)aniline stands out as a superior building block for several reasons. Its trifluoromethoxy group imparts desirable properties like enhanced lipophilicity and metabolic stability, which are highly sought after in drug design.^[2] The presence of both an amine and a nitro group provides dual points for synthetic modification, allowing for the construction of complex molecular architectures. When benchmarked against its analogs, the unique combination of properties offered by **5-Nitro-2-(trifluoromethoxy)aniline** makes it an invaluable tool for chemists in both academic and industrial research.

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